

An In-depth Technical Guide to 1-Chloro-2,4dinitronaphthalene

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Compound of Interest

Compound Name: 1-Chloro-2,4-dinitronaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-2,4-dinitronaphthalene**, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. The information is intended for use by professionals in research and development.

Chemical Identity

• IUPAC Name: 1-chloro-2,4-dinitronaphthalene[1][2]

CAS Number: 2401-85-6[1][2]

Molecular Formula: C₁₀H₅ClN₂O₄[1][2]

• Molecular Weight: 252.61 g/mol [1]

Synonyms

1-Chloro-2,4-dinitronaphthalene is also known by a variety of other names, including:

- 2,4-Dinitro-1-chloronaphthalene
- 2,4-Dinitro-1-naphthyl chloride



- Chlorodinitronaphthalene
- Naphthalene, 1-chloro-2,4-dinitro-[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **1-Chloro-2,4-dinitronaphthalene**.

Physicochemical Properties

Property	- Value	Source
Physical State	Yellow solid, yellow needles	[1]
Melting Point	146.5 °C	[1]
LogP	3.5	[1]
Monoisotopic Mass	251.9937843 Da	[1]

Spectroscopic Data

Technique	Data Highlights	Source	
¹ H NMR	Data available on SpectraBase. Instrument: Varian CFT-20.	[1]	
GC-MS	Top m/z peaks: 252, 160, 125. Total peaks: 187.	[1]	
FTIR	Technique: KBr wafer. Spectrum available on SpectraBase.	[1]	

Toxicity Data



Test	Result	Species	Source
Carcinogenicity	Weakly carcinogenic, causing breast cancer in rats at maximum tolerated dose.	Rat	[1]

Experimental Protocols Synthesis of 1-Chloro-2,4-dinitronaphthalene

While a specific, detailed protocol for the synthesis of **1-Chloro-2,4-dinitronaphthalene** is not readily available in the searched literature, a plausible method can be derived from the known chemistry of nitrating **1-chloronaphthalene**. The following protocol is a standard electrophilic aromatic substitution reaction.

Reaction: Nitration of 1-chloronaphthalene using a mixture of nitric acid and sulfuric acid.

Materials:

- 1-Chloronaphthalene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- · Distilled water
- Ethanol (for recrystallization)

Procedure:

• Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic reaction generates the nitronium ion (NO₂+), the active electrophile.



- Nitration Reaction: Slowly add 1-chloronaphthalene dropwise to the cold nitrating mixture with vigorous stirring. The temperature should be carefully controlled and maintained at a low temperature to prevent over-nitration and side reactions.
- Reaction Quenching: After the addition is complete, allow the reaction to stir for a specified time before pouring the mixture slowly onto crushed ice with stirring. This will precipitate the crude product.
- Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water to remove any remaining acid.

Purification by Recrystallization

The crude **1-Chloro-2,4-dinitronaphthalene** can be purified by recrystallization.

Procedure:

- Solvent Selection: Ethanol is a common solvent for the recrystallization of nitroaromatic compounds.
- Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
- Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration to remove them.
- Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the analysis of **1-Chloro-2,4-dinitronaphthalene** based on methods for similar nitroaromatic compounds.

Instrumentation:



- HPLC system with a UV detector
- C18 reverse-phase column

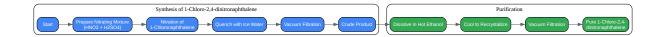
Mobile Phase:

 A gradient of acetonitrile and water or a phosphate buffer is typically used for the separation of nitronaphthalene derivatives.[4]

Procedure:

- Standard Preparation: Prepare a stock solution of **1-Chloro-2,4-dinitronaphthalene** of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **1-Chloro-2,4-dinitronaphthalene** in the mobile phase or a compatible solvent.
- Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
- Detection: Monitor the elution of the compound using a UV detector, likely at a wavelength around 254 nm or another wavelength of maximum absorbance for the compound.
- Quantification: Create a calibration curve from the peak areas of the standards and use it to determine the concentration of **1-Chloro-2,4-dinitronaphthalene** in the samples.

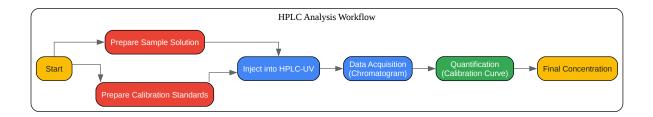
Mandatory Visualizations



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Caption: Synthesis and purification workflow for **1-Chloro-2,4-dinitronaphthalene**.





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Caption: Analytical workflow for the quantification of **1-Chloro-2,4-dinitronaphthalene** by HPLC.

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